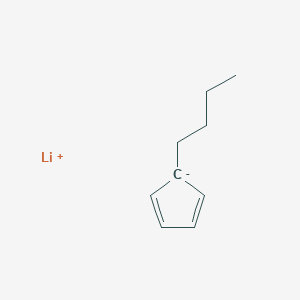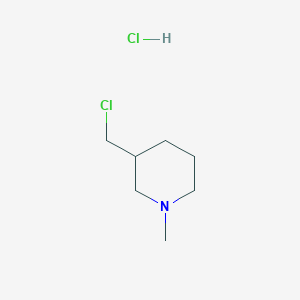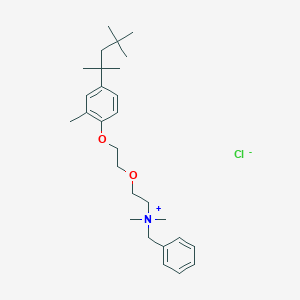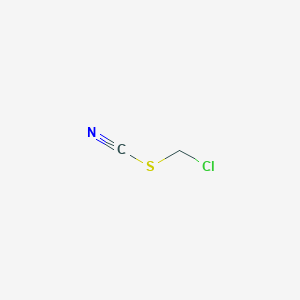
1-(3-Chlorophenyl)piperazine hydrochloride
概要
説明
1-(3-Chlorophenyl)piperazine hydrochloride, also known as meta-chlorophenylpiperazine or mCPP, is a designer drug analog of aryl-substituted piperazines . It is sold as Ecstasy mimic tablets and is the major metabolite of the antidepressant medications trazodone and nefazodone .
Synthesis Analysis
While specific synthesis methods for 1-(3-Chlorophenyl)piperazine hydrochloride were not found, it has been used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .
Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)piperazine hydrochloride is C10H15Cl3N2. It has an average mass of 269.599 Da and a monoisotopic mass of 268.030090 Da .
Chemical Reactions Analysis
1-(3-Chlorophenyl)piperazine hydrochloride has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .
Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)piperazine hydrochloride is a powder with a melting point of 210-214 °C (dec.) (lit.) and is soluble in methanol .
科学的研究の応用
Determination of Designer Piperazines
CPP is utilized in the analytical determination of designer piperazines in urine specimens. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are employed to detect these substances .
In Vitro Efficacy Against Philasterides dicentrarchi
Researchers have used CPP to investigate the in vitro efficacy of newly synthesized compounds, particularly fluoroquinolones like norfloxacine and lomefloxacine, against the ciliate parasite Philasterides dicentrarchi .
Organic Synthesis Intermediate
CPP serves as a useful intermediate for organic synthesis, contributing to the development of various chemical properties and serving as an impurity in the synthesis of Trazodone , a medication used to treat depression .
Analytical Reference Standard
As an analytical reference standard, CPP is categorized as a piperazine and is used in research to quantify and qualify other substances, including its role as a metabolite of trazodone .
Law Enforcement and Drug Analysis
CPP has been identified in tablets of 3,4-MDMA seized by law enforcement, indicating its use in forensic science for drug analysis .
作用機序
Target of Action
The primary target of 1-(3-Chlorophenyl)piperazine hydrochloride, also known as m-CPP, is the 5-HT2C serotonin receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
1-(3-Chlorophenyl)piperazine hydrochloride acts as an agonist at the 5-HT2C serotonin receptor . This means it binds to this receptor and activates it, thereby mimicking the action of serotonin, a neurotransmitter. This activation can lead to various physiological responses, including changes in mood, appetite, and anxiety .
Biochemical Pathways
The activation of the 5-HT2C receptor by 1-(3-Chlorophenyl)piperazine hydrochloride can affect several biochemical pathways. The specific pathways and their downstream effects can vary widely depending on the specific cellular context and other factors .
Pharmacokinetics
It is known that the compound is a metabolite of the antidepressant drug trazodone . This suggests that it may share some pharmacokinetic properties with trazodone.
Result of Action
One of the known effects of 1-(3-Chlorophenyl)piperazine hydrochloride is the induction of hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound may have effects on feeding behavior and potentially on body weight regulation .
Action Environment
The action, efficacy, and stability of 1-(3-Chlorophenyl)piperazine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .
Safety and Hazards
This compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
While specific future directions for 1-(3-Chlorophenyl)piperazine hydrochloride were not found, it has been used in research to investigate the in vitro efficacy of newly synthesized compounds . This suggests that it may continue to be used in the development and testing of new pharmaceutical compounds.
特性
IUPAC Name |
1-(3-chlorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXPYWFZULXYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6640-24-0 (Parent) | |
| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40896823 | |
| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chlorophenyl)piperazine hydrochloride | |
CAS RN |
13078-15-4, 65369-76-8, 51639-49-7 | |
| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(3-chlorophenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65369-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(m-Chlorophenyl)piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065369768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13078-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(m-chlorophenyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IM2GS7ILV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does m-CPP influence behavior, and which receptor subtypes are implicated in these effects?
A: Studies using rat models have shown that m-CPP can induce a head-twitch response, a behavior typically associated with 5-HT2A receptor activation []. Interestingly, this response was amplified following pre-treatment with a selective 5-HT2C receptor antagonist, suggesting potential interactions between these receptor subtypes [].
Q2: Beyond the central nervous system, what other physiological effects does m-CPP exert?
A: Research indicates that m-CPP can influence hormone secretion []. In a study using ewes, m-CPP, alongside ghrelin and influenced by factors like photoperiod and nutritional status, showed modulatory effects on growth hormone (GH) and prolactin (PRL) secretion []. Specifically, m-CPP enhanced GH secretion in fasted ewes during long daylight hours but decreased GH in fasted ewes during short daylight hours [].
Q3: Could you elaborate on the potential role of m-CPP in pain research?
A: Research suggests that m-CPP, when microinjected into the ventrolateral orbital cortex (VLO) of rats, exhibited antiallodynic effects in a neuropathic pain model []. This analgesic action was attributed to its agonist activity at the 5-HT2C receptor subtype, as evidenced by the reversal of the analgesic effect with a selective 5-HT2C receptor antagonist [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















